N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide
Description
The compound N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide features a hybrid structure combining a dihydrobenzothiazole scaffold with a sulfonamide-linked piperidine moiety. The benzothiazole ring is substituted with a fluorine atom at position 6 and a methyl group at position 3, while the sulfonamide group connects to a piperidine ring at the para position of the benzamide.
Properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-23-17-10-7-15(21)13-18(17)28-20(23)22-19(25)14-5-8-16(9-6-14)29(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXASYCVEFFKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Substituent: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperidine Sulfonyl Group: This step involves the reaction of the benzothiazole intermediate with piperidine-1-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
- 4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide (): Key differences: Replaces the fluorine atom at position 6 with a methoxy group.
- 4-[bis(prop-2-enyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide ():
Modifications to the Sulfonamide-Piperidine Moiety
- N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide ():
- (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (): Key differences: Substitutes piperidine with azepane (7-membered ring) and introduces ethyl and fluorine groups on the benzothiazole.
Functional Group Replacements
- 4-(dipropylsulfamoyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide ():
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (electron-withdrawing) at position 6 may enhance binding to electrophilic enzyme pockets, as seen in kinase inhibitors like imatinib . Methoxy groups, in contrast, could improve solubility but reduce target affinity .
- Ring Size and Flexibility : Piperidine (6-membered) vs. azepane (7-membered) sulfonamides influence conformational adaptability. Larger rings like azepane may improve selectivity for GPCRs over kinases .
Biological Activity
The compound N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a benzothiazole moiety and a piperidine sulfonamide group. Its structural characteristics are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 345.39 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Log P | 3.5 |
Research indicates that compounds with similar structures often exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain pathways. The inhibition of COX-II is particularly relevant in the context of anti-inflammatory therapies.
Efficacy Studies
- Inhibition of COX Enzymes :
-
Antimicrobial Activity :
- Compounds containing benzothiazole moieties have also been evaluated for their antimicrobial properties. A study reported that derivatives exhibited significant antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, with some showing minimum inhibitory concentrations (MIC) as low as 1 μg/mL .
Table 2: Biological Activity Summary
| Activity Type | Target | IC50/MIC Value |
|---|---|---|
| COX-II Inhibition | COX-II | 0.52 - 22.25 μM |
| Antibacterial Activity | Staphylococcus aureus | 1 μg/mL |
| Streptococcus pyogenes | 1 μg/mL |
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, the compound demonstrated significant reduction in inflammatory markers when administered at therapeutic doses. The results indicated a decrease in prostaglandin levels, affirming its role as a potential anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial efficacy of the compound against various bacterial strains. The results highlighted that modifications to the benzothiazole structure enhanced its antibacterial potency, suggesting avenues for further development in antibiotic therapies.
Q & A
Q. What methodologies are recommended for optimizing the synthesis of N-[(2E)-6-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide to improve yield and purity?
Answer:
- Multi-step synthesis : Begin with the preparation of intermediates such as substituted benzothiazole rings via condensation reactions. For example, phosphorus oxychloride (POCl₃) and DMF in chloroform at 0–10°C can facilitate formylation of the benzothiazole core .
- Catalytic conditions : Use sodium borohydride (NaBH₄) for selective reduction of imine intermediates under controlled conditions (e.g., dry THF, 0°C to room temperature) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol to isolate high-purity product. HPLC (≥98% purity) is recommended for final validation .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Formylation | POCl₃, DMF, CHCl₃, 0–10°C, 8h reflux | 65–70 | 95 |
| Reduction | NaBH₄, THF, 0°C → RT, 2h | 80–85 | 97 |
| Final Purification | Ethanol recrystallization | 75 | ≥98 |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks for key groups (e.g., benzothiazole C-F at ~160 ppm in ¹³C NMR, piperidine sulfonyl protons at δ 2.8–3.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and benzothiazole C=N (~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to confirm purity (>0.3% deviation indicates impurities) .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with potential biological targets?
Answer:
- Target Selection : Prioritize kinases or enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, tyrosine kinases) based on structural analogs .
- Docking Workflow :
- Prepare the compound’s 3D structure (optimized via DFT calculations).
- Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.
- Analyze binding poses for key interactions (e.g., piperidine sulfonyl group with Arg residues, benzothiazole-F with hydrophobic pockets) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors and validate via MD simulations (RMSD < 2 Å over 100 ns) .
Q. Example Docking Results Table
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| Carbonic Anhydrase IX | 3IAI | -9.2 | Sulfonamide–Arg65, Benzothiazole–Phe131 |
| EGFR Kinase | 1M17 | -8.7 | Piperidine–Met793, Fluorine–Thr854 |
Q. How should researchers address contradictions between in vitro enzyme inhibition data and in vivo efficacy studies?
Answer:
- Pharmacokinetic (PK) Profiling :
- Measure solubility (shake-flask method) and logP (HPLC-based) to assess bioavailability. A logP >3 may reduce aqueous solubility, limiting in vivo activity .
- Evaluate metabolic stability in liver microsomes (e.g., t½ >60 min suggests resistance to CYP450 degradation) .
- Dose Optimization : Use PK/PD modeling to correlate in vitro IC₅₀ with plasma concentrations. Adjust dosing regimens (e.g., BID vs. QD) to maintain therapeutic levels .
- Metabolite Identification : Perform LC-MS/MS to detect active/inactive metabolites. For example, oxidation of the benzothiazole ring may reduce efficacy .
Q. What strategies are effective for designing analogs to establish structure-activity relationships (SAR)?
Answer:
- Core Modifications :
- Benzothiazole Ring : Replace fluorine with Cl/Br to assess halogen effects on target binding .
- Piperidine Sulfonyl Group : Introduce methyl/ethyl substituents on piperidine to probe steric effects .
- Synthetic Routes : Use Suzuki coupling for aryl substitutions or click chemistry for triazole appendages (e.g., CuI catalyst, 60°C, 12h) .
- Biological Testing : Screen analogs against a panel of targets (e.g., 10 kinases) to identify selectivity trends. Use IC₅₀ fold-changes to quantify SAR .
Q. Example SAR Table
| Analog | R1 (Benzothiazole) | R2 (Piperidine) | IC₅₀ (nM) Target A | Selectivity (Target A/B) |
|---|---|---|---|---|
| Parent | 6-F | H | 50 | 10x |
| Analog 1 | 6-Cl | H | 35 | 15x |
| Analog 2 | 6-F | 4-Me | 120 | 3x |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
